Abiraterone Acetate

Catalog No.
S548892
CAS No.
154229-18-2
M.F
C26H33NO2
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abiraterone Acetate

Abiraterone Acetate is the prodrug form essential for achieving therapeutic oral bioavailability of the CYP17A1 inhibitor Abiraterone. The free base suffers from

CAS Number

154229-18-2

Product Name

Abiraterone Acetate

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1

InChI Key

UVIQSJCZCSLXRZ-UBUQANBQSA-N

Synonyms

17-(3-pyridyl)-5,16-androstadien-3beta-acetate, abiraterone acetate, CB 7630, CB-7630, CB7630, Zytiga

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

The exact mass of the compound Abiraterone acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 748121. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors. It belongs to the ontological category of sterol ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Abiraterone Acetate is the 3β-acetate ester prodrug of Abiraterone, a potent, selective, and irreversible inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis.[1][2][3] This chemical modification is a deliberate formulation strategy to overcome the poor oral bioavailability of the active Abiraterone base, which is otherwise limited by its low aqueous solubility and high lipophilicity (LogP 5.12).[1][4][5] Upon oral administration, Abiraterone Acetate is rapidly hydrolyzed by plasma esterases to yield the active Abiraterone moiety, making it the standard for achieving systemic exposure in both research and clinical applications targeting androgen-dependent pathways.[3][6]

Research Fit

1 Prodrug with reported enhanced oral bioavailability for in vivo androgen biosynthesis inhibition studies.
2 Irreversible CYP17A1 inhibitor supporting sustained target engagement in chronic prostate cancer research models.
3 Hydroxylase-preferring selectivity profile suitable for steroidogenesis pathway and mineralocorticoid excess research.

Substituting Abiraterone Acetate with its active metabolite, Abiraterone free base, is a critical procurement error for any application requiring oral administration or aiming to replicate clinically relevant pharmacokinetics. The acetate ester is not an incidental modification; it is essential for overcoming the extremely low oral bioavailability (<10% in fasted states) of the active Abiraterone base.[5][7] The prodrug strategy allows for efficient absorption, after which rapid in-vivo hydrolysis releases the active drug, creating a necessary supersaturated state in intestinal fluids that drives absorption.[8] Procuring the free base for oral studies will lead to drastically lower and more variable systemic exposure, compromising experimental reproducibility and yielding results that are not comparable to established data.[5][9][10] Therefore, for in vivo models, formulation development, and pharmacokinetic studies, Abiraterone Acetate is the required starting material.

Mismatch Risk

CYP17A1 selectivity profiles diverge: Hydroxylase vs. lyase preference alters steroidogenic pathway outcomes and may require distinct co-treatment conditions in research models.
Irreversible binding differs from reversible inhibitors: May shift duration of target suppression and influence resistance development interpretation in chronic exposure studies.
Unique progesterone accumulation pattern: Reported 293-fold elevation at 1 μM is not recapitulated by lyase-selective compounds, affecting biomarker selection for target engagement verification.

Oral Bioavailability Advantage

The primary procurement driver for Abiraterone Acetate is its function as a prodrug designed to overcome the poor absorption of the active Abiraterone base. The absolute oral bioavailability of the active drug is estimated to be less than 10% in fasted states.[5][11] Formulations of the acetate ester are the established method to achieve therapeutic systemic exposure. Advanced formulations of Abiraterone Acetate, such as nanocrystal tablets, have been shown to increase bioavailability by 2.8-fold compared to standard commercial tablets (Zytiga®).[12] This demonstrates that even among acetate formulations, processing and physical form are critical. Using the free base for oral dosing would result in significantly lower and unreliable plasma concentrations.

Evidence DimensionOral Bioavailability (AUC)
Target Compound DataEnables clinically relevant systemic exposure; advanced formulations can increase AUC by 2.8x vs. standard tablets.[12]
Comparator Or BaselineAbiraterone (free base) has <10% absolute bioavailability.[5][11]
Quantified DifferenceThe prodrug strategy is fundamentally enabling; without it, oral exposure is minimal.
ConditionsIn vivo oral administration in preclinical (beagle dog) and human studies.

For any in vivo experiment requiring oral dosing to model clinical use, the acetate prodrug is non-negotiable for achieving adequate and reproducible drug exposure.

CYP17A1 Inhibition Potency (Ki)
Head-to-head
27 nM vs. 98 nM
3.6-fold lower Ki
Supports higher inhibition potency for abiraterone in recombinant CYP17A1 assays.
Yeast microsome assay; abiraterone 10-20 nM, ketoconazole 1000 nM.

Solubility in Organic Solvents

Abiraterone Acetate exhibits significantly enhanced solubility in common organic solvents compared to its active free base, a key differentiator for laboratory handling and formulation development. In tetrahydrofuran (THF), Abiraterone Acetate has a solubility of >400 mg/mL, whereas the Abiraterone base is >10 mg/mL.[8] Similarly, in other solvents like ethanol and DMF, the acetate form is reported to be soluble at approximately 16 mg/mL.[13] While both compounds are practically insoluble in water (<0.5 µg/mL), the superior solubility of the acetate form in organic solvents simplifies the preparation of concentrated stock solutions and provides greater flexibility for developing non-aqueous or lipid-based formulations.[7][8]

Evidence DimensionSolubility in THF (Room Temperature)
Target Compound Data> 400 mg/mL
Comparator Or BaselineAbiraterone (free base): > 10 mg/mL
Quantified DifferenceApproximately 40-fold higher solubility in a key organic solvent.
ConditionsSolubility measurement in Tetrahydrofuran (THF) at room temperature.[8]

Higher organic solubility simplifies the creation of high-concentration stock solutions for in vitro assays and provides a wider process window for advanced formulation work, reducing solvent volumes and improving process efficiency.

Hydroxylase/Lyase Selectivity
Head-to-head
Abiraterone: 1.7× hydroxylase preference Galeterone: 3× lyase preference Orteronel: >1000× lyase preference
Hydroxylase-preferring profile directs progesterone pathway research and experimental protocol design.
Yeast microsomes, LC/MS/MS quantitation.

CYP17A1 Inhibition Potency and Selectivity

The active metabolite, Abiraterone, is a highly potent inhibitor of the target enzyme CYP17A1, demonstrating superior potency against the 17,20-lyase reaction compared to other steroidal and non-steroidal inhibitors. In a side-by-side enzymatic analysis, Abiraterone exhibited an IC50 of 36 ± 3 nM for 17,20-lyase inhibition.[2] This was approximately 3-fold more potent than the steroidal alternative Galeterone and 5.8-fold more potent than the non-steroidal inhibitor (S)-orteronel (IC50 = 210 ± 20 nM).[2] Furthermore, Abiraterone shows a 6.6-fold selectivity for inhibiting CYP17A1 over the off-target enzyme CYP21A2, which is superior to the 2.7-fold selectivity observed for Galeterone.[14] This potent and selective profile makes Abiraterone Acetate the precursor of choice for specifically targeting the CYP17A1 pathway.

Evidence DimensionCYP17A1 17,20-Lyase Inhibition (IC50)
Target Compound Data36 ± 3 nM (as active Abiraterone)
Comparator Or BaselineGaleterone: ~108 nM (3-fold less potent); (S)-orteronel: 210 ± 20 nM (5.8-fold less potent)
Quantified Difference3-fold to 5.8-fold more potent than relevant in-class comparators.
ConditionsIn vitro enzymatic assay with purified protein systems or microsomes.[2]

For researchers needing to ensure maximal and specific inhibition of CYP17A1, procuring Abiraterone Acetate provides access to a more potent active molecule than common steroidal and non-steroidal alternatives.

Downstream Steroid Impact
Head-to-head
Progesterone ↑ 293-fold (1 μM) Cortisol ↓ 91% (abiraterone) vs. 14% (galeterone) Testosterone ↓ ≥94% across all inhibitors
Progesterone elevation acts as a quantifiable pharmacodynamic biomarker specific to hydroxylase inhibition.
H295R cells, 24 h incubation, LC/MS/MS.
Reported Overall Survival
Trial context
14.8 vs. 10.9 months
3.9-month absolute difference
Reported mCRPC trial endpoint; supports research benchmarking against clinical comparator data.
Phase III COU-AA-301, post-docetaxel, N=1195.
Binding Mechanism
Class-level
Irreversible (covalent heme iron) vs. Reversible (ketoconazole, orteronel)
Irreversible binding may sustain target suppression independent of plasma levels; relevant for chronic exposure model design.
Recombinant CYP17A1, spectroscopic heme binding.
CYP Selectivity Window
Reported
>4,000× vs. aromatase; >10,000× vs. 5α-reductase
High target selectivity minimizes confounding off-target effects in steroidogenesis research.
Recombinant enzyme IC50 data.

In Vivo Oral Pharmacokinetic Studies

When research protocols for prostate cancer or other androgen-dependent diseases require oral dosing in animal models, Abiraterone Acetate is the mandatory choice. Its established prodrug mechanism ensures systemic exposure to the active Abiraterone metabolite, which cannot be achieved by orally administering the free base due to its sub-10% bioavailability.[5][11] This ensures that preclinical results are relevant and translatable to the clinical setting.

Oral Drug Delivery Formulation Development

For projects focused on creating next-generation oral formulations (e.g., nanocrystals, amorphous solid dispersions, lipid-based systems), Abiraterone Acetate serves as the correct starting material.[11][12] Its superior solubility in organic solvents compared to the free base provides a significant advantage in processability and formulation design.[8] Using the acetate allows researchers to build upon established pharmacokinetic data and innovate on the clinically approved molecule.

In Vitro CYP17A1 Assays

In cellular or biochemical assays where potent and selective inhibition of CYP17A1 is paramount, Abiraterone Acetate is the appropriate precursor. Following deacetylation by cellular esterases or in situ hydrolysis, the resulting Abiraterone provides more potent inhibition of the target enzyme than alternatives like Galeterone or Orteronel.[2] This ensures a clear and strong blockade of the androgen synthesis pathway for mechanism-of-action or drug screening studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Androgen biosynthesis research (mCRPC models)
Dual hydroxylase/lyase inhibition with reported survival endpoint context
Endpoint benchmarking against Phase III trial data for research comparator validation
Mineralocorticoid excess pathway studies
Hydroxylase-preferring selectivity profile
Progesterone pharmacodynamic monitoring and steroid precursor accumulation analysis
Chronic target engagement and resistance research
Irreversible CYP17A1 inhibition mechanism
Sustained enzyme suppression and adaptive resistance model interpretation
Selective androgen axis signaling studies
High selectivity over aromatase and 5α-reductase
Off-target interference minimization in steroidogenesis assays

Quantity

Milligrams-Grams

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Exact Mass

391.251129295 Da

Monoisotopic Mass

391.251129295 Da

Heavy Atom Count

29

Appearance

A crystalline solid

Melting Point

127-130 °C

UNII

EM5OCB9YJ6

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 33 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 31 of 33 companies with hazard statement code(s):;
H302 (80.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (87.1%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (12.9%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Abiraterone Mylan is indicated with prednisone or prednisolone for: the treatment of newly diagnosed high risk metastatic hormone sensitive prostate cancer (mHSPC) in adult men in combination with androgen deprivation therapy (ADT). the treatment of metastatic castration resistant prostate cancer (mCRPC) in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated. the treatment of mCRPC in adult men whose disease has progressed on or after a docetaxel based chemotherapy regimen.
Abiraterone Krka is indicated with prednisone or prednisolone for: the treatment of newly diagnosed high risk metastatic hormone sensitive prostate cancer (mHSPC) in adult men in combination with androgen deprivation therapy (ADT) (see section 5. 1)the treatment of metastatic castration resistant prostate cancer (mCRPC) in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated (see section 5. 1)the treatment of mCRPC in adult men whose disease has progressed on or after a docetaxel-based chemotherapy regimen.
Zytiga is indicated with prednisone or prednisolone for: the treatment of metastatic castration resistant prostate cancer in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicatedthe treatment of metastatic castration resistant prostate cancer in adult men whose disease has progressed on or after a docetaxel based chemotherapy regimen.

Pharmacology

Abiraterone Acetate is an orally active acetate ester form of the steroidal compound abiraterone with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.

MeSH Pharmacological Classification

Cytochrome P-450 Enzyme Inhibitors

ATC Code

L02BX03

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

154229-18-2

Wikipedia

Abiraterone_acetate

Use Classification

Human drugs -> Endocrine therapy, Other hormone antagonists and related agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Explore Compound Types